Deutetrabenazine

説明

特性

Key on ui mechanism of action |

The precise mechanism of action of deutetrabenazine in mediating its anti-chorea effects is not fully elucidated. Deutetrabenazine reversibly depletes the levels of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from nerve terminals via its active metabolites. The major circulating metabolites are α-dihydrotetrabenazine [HTBZ] and β-HTBZ that act as reversible inhibitors of VMAT2. Inhibition of VMAT2 results in decreased uptake of monoamines into synaptic terminal and depletion of monoamine stores from nerve terminals. Deutetrabenazine contains the molecule deuterium, which is a naturally-occurring, nontoxic hydrogen isotope but with an increased mass relative to hydrogen. Placed at key positions, deuterium forms a stronger hydrogen bond with carbon that requires more energy for cleavage, thus attenuating CYP2D6-mediated metabolism without having any effect on the therapeutic target. |

|---|---|

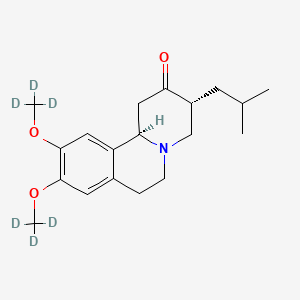

CAS番号 |

1392826-25-3 |

分子式 |

C19H27NO3 |

分子量 |

323.5 g/mol |

IUPAC名 |

(3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i3D3,4D3 |

InChIキー |

MKJIEFSOBYUXJB-WEZHFFAMSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H] |

正規SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |

外観 |

Solid powder |

Color/Form |

Prisms from methanol |

melting_point |

126-129 °C Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/ Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/ 128 °C |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Sparingly soluble Sparingly soluble in water Soluble in ethanol 3.61e-01 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SD809; SD-809; SD 809; GTPL8707; GTPL-8707; GTPL 8707; Deutetrabenazine; Tetrabenazine-d6; Austedo |

製品の起源 |

United States |

Mechanism of Action and Neurobiological Correlates of Vmat2 Inhibition by Tetrabenazine D6

Molecular Interactions with Vesicular Monoamine Transporter 2 (VMAT2)

Tetrabenazine-d6's interaction with VMAT2 is characterized by a high degree of selectivity and a specific binding mechanism. VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release. researchgate.netnih.gov

Reversible Inhibition Kinetics of VMAT2

The inhibition of VMAT2 by tetrabenazine (B1681281) and its deuterated counterpart is a reversible process. nih.govdroracle.ainih.gov This means that the compound binds to and dissociates from the transporter, allowing for a dynamic modulation of monoamine uptake. The active metabolites of tetrabenazine-d6, namely d6-α-dihydrotetrabenazine (d6-α-HTBZ) and d6-β-dihydrotetrabenazine (d6-β-HTBZ), are potent, reversible inhibitors of VMAT2. fda.govtga.gov.au This reversible binding contrasts with the irreversible inhibition seen with agents like reserpine, which binds to both VMAT1 and VMAT2. nih.gov

The proposed mechanism for this inhibition involves a two-step process: an initial low-affinity binding to the lumenal-open state of VMAT2, which then induces a conformational change, resulting in a high-affinity, dead-end, drug-bound occluded complex. elifesciences.orgelifesciences.orgelifesciences.org This action effectively halts the transporter's cycling process and prevents neurotransmitter binding. elifesciences.orgelifesciences.org

Stereochemical Aspects of VMAT2 Binding Affinity

The binding affinity of tetrabenazine and its metabolites to VMAT2 is highly dependent on their stereochemistry. Tetrabenazine has two chiral centers, resulting in four stereoisomers. researchgate.net Research has shown that the (+)-enantiomers exhibit significantly more potent VMAT2 binding activity than their corresponding (-)-enantiomers. google.com

Specifically, the (+)-α isomer of dihydrotetrabenazine (B1670615) shows a much greater binding affinity for the VMAT2 receptor than the (-)-α isomer. google.com Among all eight stereoisomers of dihydrotetrabenazine, the (2R,3R,11bR)-DHTBZ isomer, also known as (+)-2, demonstrates the highest affinity for VMAT2. nih.gov The (3R,11bR)-configuration appears to be a critical factor for strong VMAT2 binding. nih.gov Deuteration of tetrabenazine to create tetrabenazine-d6 does not significantly alter the binding affinities of its active metabolites to VMAT2. fda.govfda.gov

Table 1: VMAT2 Binding Affinities of Tetrabenazine and its Metabolites

| Compound | VMAT2 Binding Affinity (Ki, nM) |

|---|---|

| (+)-Tetrabenazine | 4.47 |

| (-)-Tetrabenazine | 36,400 |

| (+)-α-dihydrotetrabenazine | 0.97 |

| (-)-α-dihydrotetrabenazine | 2200 |

| (2R,3R,11bR)-DHTBZ ((+)-2) | 3.96 |

This table presents the binding affinities (Ki values) of tetrabenazine enantiomers and dihydrotetrabenazine isomers for the vesicular monoamine transporter 2 (VMAT2). A lower Ki value indicates a higher binding affinity. Data sourced from multiple studies. google.comnih.gov

Impact on Presynaptic Monoamine Depletion

By inhibiting VMAT2, tetrabenazine-d6 leads to the depletion of monoamine neurotransmitters in the presynaptic terminals of neurons. pharmaoffer.comnih.gov This is the core neurobiological consequence of its mechanism of action.

Modulation of Dopamine (B1211576), Serotonin, and Norepinephrine (B1679862) Systems

Tetrabenazine-d6 effectively reduces the levels of several key monoamines, including dopamine, serotonin, and norepinephrine. nih.govdroracle.ainih.govnih.govpatsnap.com The inhibition of VMAT2 prevents the uptake of these neurotransmitters into synaptic vesicles, leaving them vulnerable to degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm. nih.gov This leads to a decrease in the amount of neurotransmitter available for release into the synaptic cleft. patsnap.com

While it affects multiple monoamine systems, the therapeutic effects in hyperkinetic movement disorders are often attributed to its pronounced impact on the dopaminergic system. pharmaoffer.com Studies have shown that striatal dopamine is particularly sensitive to the effects of tetrabenazine. nih.gov

Neurotransmitter Regulation in Synaptic Vesicles

VMAT2 plays a vital role in the regulated storage and release of neurotransmitters. nih.gov It translocates cytosolic monoamines into synaptic vesicles, a process driven by a proton gradient. By inhibiting VMAT2, tetrabenazine-d6 disrupts this essential step in neurotransmission. researchgate.netnih.gov The consequence is a depletion of monoamine stores within the vesicles, leading to a diminished release upon neuronal firing. pharmaoffer.comhuntingtonstudygroup.org This reduction in vesicular monoamine content is the direct mechanism by which tetrabenazine-d6 modulates neurotransmitter signaling.

Receptor Binding Selectivity and Off-Target Receptor Profiling

While the primary target of tetrabenazine-d6 is VMAT2, it is important to consider its interactions with other receptors to fully understand its neuropharmacological profile.

In vitro studies have shown that tetrabenazine itself has a weak binding affinity for the dopamine D2 receptor. pharmacompass.comdrugbank.com However, the focus of off-target profiling has largely been on its active metabolites. Deuteration does not appear to significantly alter the off-target binding profile of the α- and β-dihydrotetrabenazine metabolites. fda.gov

An in vitro screening of the deuterated and non-deuterated forms of α- and β-dihydrotetrabenazine assessed their binding to a panel of other receptors. fda.gov For most targets, there was no significant impact of deuteration on binding. fda.gov However, one exception noted was the binding of β-dihydrotetrabenazine at the opioid receptor. fda.govfda.gov Further analysis has shown that the metabolites of tetrabenazine have negligible affinity for various off-target dopamine, serotonin, and adrenergic receptors. researchgate.net

Table 2: Off-Target Receptor Binding Profile of Tetrabenazine Metabolites

| Receptor | Binding Affinity of Metabolites |

|---|---|

| Dopamine D2 Receptor | Weak affinity for parent compound, negligible for metabolites |

| Serotonin Receptors | Negligible affinity for metabolites |

| Adrenergic Receptors | Negligible affinity for metabolites |

| Opioid Receptor | Some affinity noted for β-dihydrotetrabenazine |

This table summarizes the off-target receptor binding characteristics of tetrabenazine and its metabolites. Data is based on in vitro studies. fda.govfda.govpharmacompass.comdrugbank.comfda.govresearchgate.net

Pharmacokinetic Profile of Tetrabenazine D6 and Its Metabolites

Absorption and Distribution Characteristics

Systemic Exposure and Bioavailability Considerations

Following oral administration, tetrabenazine-d6 is well-absorbed, with at least 80% of the dose being absorbed. drugbank.comdroracle.aidovepress.com However, the parent compound, tetrabenazine-d6, is rapidly and extensively metabolized, particularly during its first pass through the liver. droracle.ainih.gov This results in plasma concentrations of the parent drug that are often below the limit of detection. nih.govinvivochem.com

Interactive Data Table: Pharmacokinetic Parameters of Tetrabenazine-d6 Metabolites

| Parameter | Value |

| Extent of Absorption | ≥ 80% |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours |

| Effect of Food on Cmax | ~50% increase |

Tissue Distribution, Including Central Nervous System Penetration

Following administration, tetrabenazine-d6 and its metabolites are distributed throughout the body. drugbank.com The median volume of distribution for the active metabolites, α-HTBZ and β-HTBZ, is approximately 500 L and 730 L, respectively. drugbank.comtexas.gov

Studies using positron emission tomography (PET) scans with radiolabeled tetrabenazine (B1681281) have demonstrated rapid distribution to the brain. drugbank.compharmacompass.comtga.gov.au The highest concentration of the drug is observed in the striatum, a key area of the brain for motor control, while the lowest concentrations are found in the cortex. drugbank.compharmacompass.comtga.gov.au A similar distribution pattern is expected for tetrabenazine-d6. drugbank.com

In animal studies, tetrabenazine-d6 and its metabolites have been shown to bind to melanin-containing tissues, such as the eyes and skin. pharmacompass.comtga.gov.au Radioactivity was still detectable in these tissues in pigmented rats 21 to 35 days after a single oral dose. drugbank.comtga.gov.au The clinical significance of this finding in humans is currently unknown. tga.gov.au

The protein binding of tetrabenazine and its primary metabolites has been studied in human plasma. Tetrabenazine itself is highly protein-bound (82-85%). drugbank.com Its active metabolites, α-HTBZ and β-HTBZ, have lower protein binding, ranging from 60-68% and 59-63%, respectively. drugbank.comdrugbank.com A similar protein binding profile is anticipated for tetrabenazine-d6 and its deuterated metabolites. drugbank.com

Metabolic Pathways and Isotope Effects

Role of Carbonyl Reductase in Active Metabolite Formation (α-HTBZ and β-HTBZ)

The metabolism of tetrabenazine-d6 begins with a rapid conversion in the liver. droracle.aifda.gov This initial step is mediated by the enzyme carbonyl reductase, which is not affected by the deuterium (B1214612) substitution. google.combioscientia.de Carbonyl reductase reduces the ketone group on the tetrabenazine-d6 molecule, leading to the formation of the two primary active metabolites: deuterated α-dihydrotetrabenazine (α-HTBZ) and deuterated β-dihydrotetrabenazine (β-HTBZ). pharmaoffer.comfda.govfda.gov These metabolites are stereoisomers, differing in the spatial orientation of the hydroxyl group. bioscientia.de The formation of these active metabolites is a crucial step, as they are primarily responsible for the therapeutic effects of the drug. google.comnih.gov

Cytochrome P450-Mediated O-Dealkylation (CYP2D6, CYP1A2, CYP3A4/5) and Deuterium's Attenuating Effect

Following their formation, the active α-HTBZ and β-HTBZ metabolites are further metabolized, primarily through a process called O-dealkylation. fda.gov This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5. drugbank.compharmaoffer.comfda.gov

This is where the deuterium substitution in tetrabenazine-d6 exerts its significant effect. The O-dealkylation process involves the breaking of carbon-hydrogen bonds on the methoxy (B1213986) groups of the metabolites. google.com The carbon-deuterium bonds in the deuterated metabolites are stronger and more resistant to cleavage by CYP enzymes than the carbon-hydrogen bonds in the non-deuterated metabolites. bioscientia.degoogle.com This phenomenon is known as the kinetic isotope effect. bioscientia.de

As a result, the CYP2D6-mediated metabolism of the deuterated α-HTBZ and β-HTBZ is slowed down, or attenuated. nih.govgoogle.com This leads to a longer half-life for these active metabolites and increased systemic exposure. google.comnih.gov In vitro studies have shown that the metabolism of deuterated α-HTBZ and β-HTBZ produces 69-87% less of the O-desmethyl metabolites compared to their non-deuterated counterparts. google.comgoogle.com This attenuated metabolism is a key feature of tetrabenazine-d6, contributing to its distinct pharmacokinetic profile. pharmaoffer.com

Formation and Significance of Desmethyl and Conjugated Metabolites (e.g., Sulfate (B86663), Glucuronide)

The O-dealkylation of the active metabolites results in the formation of various desmethyl metabolites, such as 9-desmethyl-α-DHTBZ and 9-desmethyl-β-DHTBZ. invivochem.comdrugbank.com These desmethyl metabolites have substantially less affinity for the VMAT2 receptor, the pharmacological target of the drug. nih.gov

Due to the deuterium isotope effect, the formation of these less active desmethyl metabolites is proportionally reduced with tetrabenazine-d6 administration compared to tetrabenazine. google.comgoogle.com The slower degradation of the active metabolites can also lead to a "metabolic switching" phenomenon, where alternative metabolic pathways may become more prominent. nih.gov

Following their formation, the desmethyl metabolites, along with other metabolites, are further processed for excretion from the body. This often involves conjugation reactions, where they are combined with molecules like sulfate or glucuronide. google.comfda.gov These conjugated metabolites are more water-soluble and can be more easily eliminated from the body, primarily through the urine. drugbank.com

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Analogues

The metabolic pathway of tetrabenazine-d6 (deutetrabenazine) is identical to that of its non-deuterated counterpart, tetrabenazine. nih.gov Following administration, both compounds are rapidly and extensively metabolized by carbonyl reductase to their primary active metabolites. drugs.comnih.gov For tetrabenazine, these are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). For tetrabenazine-d6, the corresponding deuterated versions, d6-α-dihydrotetrabenazine and d6-β-dihydrotetrabenazine, are formed. fda.gov

Studies confirm that the administration of tetrabenazine-d6 does not lead to the formation of any new or novel metabolites in plasma or urine when compared to tetrabenazine. nih.govnih.gov The primary difference imparted by deuteration lies in the metabolic rate. The selective substitution of hydrogen with deuterium atoms at key positions in the molecule strengthens the carbon-deuterium bond. dovepress.com This modification attenuates the subsequent metabolism of the active α-HTBZ and β-HTBZ metabolites, which is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. drugs.comresearchgate.netneurology.org

This slowing of the metabolic process results in a more favorable pharmacokinetic profile, characterized by an increased ratio of active-to-inactive metabolites for tetrabenazine-d6 compared to tetrabenazine. nih.govnih.gov While the metabolic pathways are the same, the rate at which the active metabolites are converted to their inactive forms is significantly reduced, prolonging their presence in the system. nih.govresearchgate.net

Elimination and Excretion Mechanisms

The elimination of tetrabenazine-d6 and its metabolites follows the same primary routes as tetrabenazine, with the majority of the dose being excreted via the kidneys. invivochem.comkarger.com

Renal Clearance Pathways

Following oral administration, the metabolites of both tetrabenazine and tetrabenazine-d6 are primarily eliminated through renal pathways. invivochem.comfda.gov Mass balance studies show that approximately 75% of a tetrabenazine dose is excreted in the urine. karger.comfda.govnih.gov Similarly, for tetrabenazine-d6, about 75% to 86% of the administered dose is recovered in the urine. invivochem.comdrugbank.com

For both compounds, unchanged parent drug is not found in human urine. invivochem.comfda.gov The active metabolites, α-HTBZ and β-HTBZ (and their deuterated counterparts), account for less than 10% of the administered dose excreted in the urine. invivochem.comkarger.comdrugbank.com The bulk of the renally excreted substances consists of other circulating metabolites, such as sulfate and glucuronide conjugates of the HTBZ metabolites and various products of oxidative metabolism. invivochem.comkarger.com

Fecal Elimination Contributions

Fecal elimination represents a minor pathway for both compounds. Studies indicate that for tetrabenazine, fecal recovery accounts for approximately 7% to 16% of the dose. karger.comfda.govnih.gov For tetrabenazine-d6, the contribution is similar, with fecal excretion accounting for 8% to 11% of the dose. invivochem.comdrugbank.com

| Excretion Pathway | Tetrabenazine (% of Dose) | Tetrabenazine-d6 (% of Dose) |

|---|---|---|

| Renal (Urine) | ~75% karger.comnih.gov | 75% - 86% invivochem.comdrugbank.com |

| Fecal | 7% - 16% karger.comnih.gov | 8% - 11% invivochem.comdrugbank.com |

Influences on Pharmacokinetic Parameters

The strategic deuteration of tetrabenazine-d6 significantly alters key pharmacokinetic parameters compared to tetrabenazine, primarily affecting the half-life and systemic exposure of its active metabolites. neurology.orgd-nb.info

Effects of Deuteration on Half-Life and Area Under the Curve (AUC)

The most significant effect of deuteration is the extension of the metabolic half-life. The half-life of the combined active metabolites (total (α+β)-HTBZ) of tetrabenazine-d6 is approximately 9 to 11 hours. drugs.cominvivochem.com This is nearly double the half-life of the non-deuterated metabolites of tetrabenazine, which is approximately 4.8 to 7 hours. drugs.comneurology.org

This prolonged half-life directly contributes to a substantial increase in total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC). neurology.org Studies comparing equivalent single doses of tetrabenazine-d6 and tetrabenazine found that deuteration resulted in a more than two-fold increase in the AUC for the total active (α+β)-HTBZ metabolites. nih.govneurology.orgresearchgate.net For instance, a crossover study showed the mean AUC from time zero to infinity (AUCinf) for total (α+β)-HTBZ was 542 ng•hr/mL for the deuterated compound versus 261 ng•hr/mL for the non-deuterated version. neurology.org This enhanced exposure means a lower dose of tetrabenazine-d6 can achieve a comparable AUC to a higher dose of tetrabenazine. nih.govresearchgate.net

Impact on Peak Plasma Concentrations (Cmax) and Fluctuations

In contrast to the significant effects on half-life and AUC, deuteration has a much smaller impact on the maximum plasma concentrations (Cmax) of the active metabolites. nih.govneurology.org Following administration of equivalent doses, the Cmax for the deuterated (α+β)-HTBZ metabolites is only marginally or slightly increased compared to the non-deuterated metabolites. nih.govnih.govneurology.org One study reported a Cmax of 74.6 ng/mL for the deuterated metabolites versus 61.6 ng/mL for the non-deuterated metabolites. neurology.org

This combination of a markedly increased AUC and half-life with only a minor increase in Cmax leads to a reduction in the peak-to-trough fluctuations of plasma concentrations at steady state. nih.govd-nb.infotexas.gov The plasma levels of the active metabolites of tetrabenazine-d6 are more stable over the dosing interval, with studies noting 3- to 4-fold lower peak-to-trough fluctuations compared to tetrabenazine. nih.govnih.gov

| Parameter | Tetrabenazine | Tetrabenazine-d6 | Effect of Deuteration |

|---|---|---|---|

| Half-life (t1/2) | ~4.8 - 7 hours drugs.comneurology.org | ~9 - 11 hours drugs.cominvivochem.com | Nearly doubled nih.govneurology.org |

| AUCinf (ng•hr/mL) | 261 neurology.org | 542 neurology.org | >2-fold increase nih.govneurology.org |

| Cmax (ng/mL) | 61.6 neurology.org | 74.6 neurology.org | Marginal increase nih.govneurology.org |

| Peak-to-Trough Fluctuation | Higher | Lower (3- to 4-fold) nih.govnih.gov | Reduced d-nb.infotexas.gov |

Data from a single-dose (25 mg) crossover study in healthy volunteers. neurology.org

Analytical Methodologies for Tetrabenazine D6 Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Tetrabenazine-d6, enabling its separation from complex matrices and its precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of tetrabenazine (B1681281) and its metabolites, where Tetrabenazine-d6 is frequently employed as an internal standard. caymanchem.combiomol.combertin-bioreagent.comszabo-scandic.comcaymanchem.com This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of these compounds typically found in biological samples.

Validated LC-MS/MS methods are used for the analysis of clinical plasma samples to determine the concentrations of tetrabenazine and its deuterated metabolites. fda.gov For instance, a method was developed for the simultaneous quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma. nih.gov In such methods, the analytes are often extracted from plasma using techniques like solid-phase extraction (SPE) with C18 cartridges. nih.gov The chromatographic separation is typically achieved on a C18 column. fda.govnih.gov The detection is carried out using a mass spectrometer in multiple reaction-monitoring (MRM) mode, which provides the necessary specificity and sensitivity for accurate quantification. nih.gov The use of a deuterated internal standard like Tetrabenazine-d6 helps to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of the results. caymanchem.com

Studies have also utilized LC-MS to investigate the stability of tetrabenazine under various conditions, such as in acidic media. nih.govmdpi.com These studies revealed the potential for interconversion between tetrabenazine stereoisomers. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

While LC-MS/MS is more commonly cited for the analysis of tetrabenazine and its deuterated analogs, Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable technique for their quantification. caymanchem.combiomol.combertin-bioreagent.com Tetrabenazine-d6 is intended for use as an internal standard in GC-MS-based quantification of tetrabenazine. caymanchem.combiomol.combertin-bioreagent.comszabo-scandic.com GC-FID and HPLC-RID methods have been developed and validated for the detection of various impurities during the synthesis of tetrabenazine. nih.gov

Spectroscopic Approaches for Structural Elucidation and Stability

Spectroscopic techniques are indispensable for confirming the chemical structure and integrity of Tetrabenazine-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including Tetrabenazine-d6. europa.eu Both ¹H and ¹³C NMR are used to verify the structure and confirm the isotopic labeling of the compound. mdpi.com The purity and structural integrity of deuterated compounds can be assessed using NMR.

In stability studies, NMR has been used to investigate the behavior of tetrabenazine in acidic solutions. nih.govmdpi.com These studies confirmed the instability of tetrabenazine in an acid medium by observing changes in the ¹H NMR spectrum over time. nih.gov

Advanced Spectroscopic Methods for Stereoisomer Identification

Tetrabenazine has two chiral centers, resulting in four possible stereoisomers. researchgate.netnih.gov The separation and identification of these stereoisomers are challenging due to their potential for interconversion. researchgate.netnih.gov Advanced spectroscopic and analytical techniques have been employed to address this.

A study aimed at resolving the four stereoisomers of tetrabenazine utilized a combination of ultra-fast liquid chromatography-tandem mass spectrometry (UF-UHPLC-QQQ/MS) and electron circular dichroism (ECD). researchgate.netnih.gov The UF-UHPLC-QQQ/MS method was used to determine the absolute configuration of two of the stereoisomers based on their different binding affinities to the vesicular monoamine transporter 2 (VMAT2). researchgate.netnih.gov The configurations of the other two more stable stereoisomers were confirmed using ECD. researchgate.netnih.gov

Molecular Rotational Resonance (MRR) spectroscopy is another advanced technique that has been used to precisely determine the isotopic purity of stereoisotopomers. d-nb.infonih.gov

Application in Bioanalytical Method Development and Validation

Tetrabenazine-d6 plays a crucial role as an internal standard in the development and validation of bioanalytical methods. caymanchem.combiomol.combertin-bioreagent.comszabo-scandic.comcaymanchem.com The use of a stable isotope-labeled internal standard is a key requirement for robust and reliable quantitative bioanalytical methods, as recommended by regulatory agencies like the Food and Drug Administration (FDA). nih.gov

Validated bioanalytical methods are essential for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug. In the context of tetrabenazine, LC-MS/MS methods using Tetrabenazine-d7 (B1150270) as an internal standard have been developed and validated for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma. nih.gov These methods are designed to be simple, rapid, and sensitive, with a short run time allowing for the analysis of a large number of samples. nih.gov

The validation process for these methods typically includes assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure they meet the required standards for clinical studies. chemmethod.comresearchgate.net

Internal Standard Applications in Quantitative Analysis

Tetrabenazine-d6 is primarily utilized as an internal standard (IS) for the quantification of its non-deuterated counterpart, tetrabenazine, in biological samples. caymanchem.com Its role is critical in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). caymanchem.comcphi-online.com The fundamental principle of using a deuterated internal standard is that it behaves almost identically to the analyte (tetrabenazine) during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass. This corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative results.

In a typical LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, a deuterated analog like tetrabenazine-d7 serves as the internal standard. researchgate.net The analytical process involves extracting the analytes and the IS from plasma samples, often using solid-phase extraction (SPE) with C18 cartridges. researchgate.net The samples are then separated chromatographically, for instance, on a Zorbax SB C18 column, before detection by a mass spectrometer operating in multiple reaction-monitoring (MRM) mode. researchgate.net

The MRM mode is highly selective, monitoring specific mass transitions from a precursor ion to a product ion for both the analyte and the internal standard. The protonated molecule [M+H]⁺ is typically used as the precursor ion. researchgate.net For the internal standard, a specific mass transition is monitored to differentiate it from the analyte. researchgate.net A validated method demonstrated linearity over specific concentration ranges, indicating its suitability for clinical and pharmacokinetic studies. researchgate.net The short run time per sample in such methods allows for high-throughput analysis, which is essential in research and clinical settings. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| Tetrabenazine | 318.0 | 220.0 | MRM |

| α-dihydrotetrabenazine | 320.2 | 302.4 | MRM |

| β-dihydrotetrabenazine | 320.3 | 165.2 | MRM |

| Tetrabenazine-d7 (Internal Standard) | 325.1 | 220.0 | MRM |

Quality Control and Regulatory Compliance in Research Settings

The use of isotopically labeled standards like Tetrabenazine-d6 is integral to quality control (QC) and ensuring regulatory compliance in pharmaceutical research. synzeal.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish stringent guidelines that must be followed in drug development. novotech-cro.com Compliance with these regulations is essential for ensuring the integrity of trial data, the safety of participants, and the eventual approval of new treatments. novotech-cro.com

In this context, high-quality, well-characterized reference standards are indispensable for several key activities:

Method Validation: Analytical methods used to measure drug concentrations in biological matrices must be rigorously validated. synzeal.com This process, guided by regulations like the FDA's Good Clinical Practice (GCP) guidelines, ensures the method is accurate, precise, reproducible, and specific. novotech-cro.comfda.gov Using an internal standard like Tetrabenazine-d6 is a cornerstone of this validation. researchgate.net

Quality Control (QC): During routine sample analysis, QC samples with known concentrations of the analyte are run alongside study samples to monitor the performance of the assay. synzeal.com The internal standard helps ensure the reliability of the results for each batch.

Stability Studies: Reference standards are used to assess the stability of a drug in biological samples under various storage conditions. synzeal.com

Regulatory Submissions: Comprehensive analytical data, including details on reference standards and method validation, are required for regulatory filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com Pharmaceutical companies must implement a robust quality management system that complies with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) to meet the requirements of regulatory authorities. astrazeneca.com This system involves regular audits and continuous improvement to maintain compliance. astrazeneca.com

Essential documentation to demonstrate compliance includes clinical trial protocols, informed consent forms, case report forms (CRFs), and detailed monitoring reports and audit trails. novotech-cro.com

Challenges in Stereoisomer Separation and Configuration Identification

A significant analytical challenge in tetrabenazine research stems from its stereochemistry. Tetrabenazine possesses two chiral centers, which means it exists as four distinct stereoisomers. researchgate.netresearchgate.netnih.gov The separation and identification of these individual stereoisomers are notoriously difficult, primarily because they are highly susceptible to structural transformation. researchgate.netresearchgate.netnih.gov This complexity is critical because different stereoisomers can have different pharmacological activities and pharmacokinetic profiles.

Recent research has focused on developing sophisticated analytical methods to overcome these challenges. researchgate.netresearchgate.netnih.gov One successful strategy involves a combination of techniques to resolve all four stereoisomers and determine their absolute configurations. researchgate.netnih.gov

| Technique | Purpose | Stereoisomers Analyzed |

|---|---|---|

| UF-UHPLC-QQQ/MS (Ultrafiltration-Ultra High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry) | Determination of absolute configuration based on differential binding affinity to the VMAT2 protein. | Stereoisomers 1 & 2 |

| ECD (Electron Circular Dichroism) | Confirmation of the configuration of the more stable stereoisomers. | Stereoisomers 3 & 4 |

| Molecular Docking Simulations | Verification of the accuracy of the UF-UHPLC-QQQ/MS results. | Stereoisomers 1 & 2 |

This multi-faceted approach addresses the complex problem of separating and identifying stereoisomers with multiple chiral centers. researchgate.netresearchgate.net By applying these methods, researchers can study the pharmacokinetics of each individual stereoisomer. nih.gov For example, such studies have revealed that the (3R,11bR)-TBZ stereoisomer exhibits better bioavailability and achieves a higher concentration in the brain, suggesting it may be more effective at penetrating the blood-brain barrier. researchgate.netresearchgate.netnih.gov These findings provide a crucial basis for the potential development of single-isomer drugs and serve as a reference for analyzing other unstable, multi-chiral compounds. researchgate.netnih.gov

Preclinical and Translational Research of Tetrabenazine D6

In Vitro Studies on VMAT2 Inhibition and Metabolic Stability

The primary mechanism of action for tetrabenazine-d6 is the reversible inhibition of vesicular monoamine transporter 2 (VMAT2). drugbank.comtexas.gov VMAT2 is responsible for packaging monoamines such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) into synaptic vesicles. drugbank.comnih.gov By inhibiting VMAT2, tetrabenazine-d6 and its active metabolites lead to the depletion of these monoamines from nerve terminals. drugbank.com

In vitro studies have demonstrated that the active metabolites of tetrabenazine-d6, specifically the deuterated alpha- and beta-dihydrotetrabenazine (α-HTBZ and β-HTBZ), are potent inhibitors of VMAT2. tga.gov.aufda.gov The binding affinities of these deuterated metabolites to VMAT2 are similar to their non-deuterated counterparts. fda.gov However, the key difference lies in their metabolic stability. The presence of deuterium (B1214612) slows down the metabolism of the active metabolites by the enzyme CYP2D6. tga.gov.augoogle.com This leads to a longer half-life and more sustained plasma concentrations of the active metabolites compared to tetrabenazine (B1681281). texas.gov

| Compound/Metabolite | Target | Action | Finding |

| Tetrabenazine-d6 | VMAT2 | Reversible inhibitor | Depletes monoamines from nerve terminals. drugbank.com |

| Deuterated α-HTBZ and β-HTBZ | VMAT2 | Potent inhibitors | Similar binding affinity to non-deuterated metabolites. fda.gov |

| Deuterated α-HTBZ and β-HTBZ | CYP2D6 | Substrates | Slower metabolism leads to longer half-life. tga.gov.augoogle.com |

Animal Models of Hyperkinetic Movement Disorders

Neuroprotection Studies in Huntington's Disease Models

Preclinical studies using animal models of Huntington's disease (HD) have investigated the potential neuroprotective effects of VMAT2 inhibitors. In a YAC128 transgenic mouse model of HD, treatment with tetrabenazine was shown to prevent the decrease in the number of striatal medium spiny neurons. caymanchem.comcaymanchem.com Further studies in YAC128 mice demonstrated that both early and late treatment with tetrabenazine reduced striatal neuronal loss. nih.gov While direct neuroprotection studies with tetrabenazine-d6 are less documented in the provided results, the similar mechanism of action and improved metabolic profile suggest a potential for comparable or enhanced neuroprotective effects. Research on tetrabenazine has shown it can ameliorate motor symptoms and reduce the loss of striatal neuronal cells in mouse models. mdpi.comnih.gov

Behavioral Phenotyping and Motor Control Assessments

In animal models, VMAT2 inhibitors have been shown to modulate motor behavior. Tetrabenazine has been used to induce depressive-like behavior in animal models and at a dose of 5 mg/kg, it improves performance in balance beam and rotarod tests in a YAC128 transgenic mouse model of Huntington's disease. caymanchem.comcaymanchem.combertin-bioreagent.com Studies in rats have shown that tetrabenazine can dose-dependently increase tremulous jaw movements. invivochem.com In mouse models of HD, tetrabenazine ameliorated chorea and other motor symptoms. mdpi.comnih.gov Long-term feeding with tetrabenazine was found to alleviate motor deficits in YAC128 mice. nih.gov A study in HD patients who switched from tetrabenazine to deutetrabenazine found that chorea control was maintained and significantly improved at week 8. researchgate.net Long-term data from an open-label extension study showed that this compound treatment resulted in a decrease in the Total Maximal Chorea score. neurologylive.com

Comparative Efficacy and Safety Assessments with Tetrabenazine in Preclinical Models

Indirect treatment comparisons have suggested a more favorable tolerability profile for this compound compared to tetrabenazine. mdpi.com In a comparison of clinical trial data, this compound was associated with a significantly lower risk of moderate to severe adverse events, including several neuropsychiatric events, when compared to tetrabenazine. nih.govresearchgate.net

In a 3-month repeat-dose toxicity study in rats, CNS-related clinical signs were observed in a dose-dependent manner for both tetrabenazine-d6 and tetrabenazine. fda.gov However, there were no unique toxicities identified for tetrabenazine-d6 compared to tetrabenazine. fda.gov An embryofetal development study in rats also showed no unique toxicities for tetrabenazine-d6. fda.gov

| Comparison Metric | Tetrabenazine-d6 | Tetrabenazine | Significance |

| Risk of Moderate to Severe Adverse Events | Lower | Higher | p < 0.05 nih.govresearchgate.net |

| Risk of Neuropsychiatric Adverse Events | Lower | Higher | p < 0.05 nih.govresearchgate.net |

| Rate of Dose Reduction/Suspension | Lower | Higher | p < 0.001 nih.gov |

Toxicological and Safety Pharmacology Investigations

Toxicological studies have been a critical component of the preclinical evaluation of tetrabenazine-d6. These studies have generally shown that the deuterated compound does not present unique toxicities when compared directly with tetrabenazine. fda.govfda.gov A complete genetic toxicology battery for tetrabenazine-d6 was negative. fda.govfda.gov

Assessment of Metabolite Exposure in Nonclinical Species

The assessment of metabolite exposure in nonclinical species is crucial for understanding the safety profile of a new drug. For tetrabenazine-d6, the primary active metabolites are the deuterated α-HTBZ and β-HTBZ. fda.gov The exposure to these metabolites is altered by the deuteration, which slows their clearance by CYP2D6. google.com In a 3-month toxicity study in rats, the exposure to α- and β-dihydrotetrabenazine was similar in rats administered either tetrabenazine-d6 or tetrabenazine. fda.gov It's important to note that in patients who are poor CYP2D6 metabolizers, the exposure to the active metabolites of tetrabenazine-d6 is expected to be increased, similar to the effect of a strong CYP2D6 inhibitor. texas.govtga.gov.au

Compound Names

| Generic Name | Brand Name |

| This compound | Austedo texas.gov |

| Tetrabenazine | Xenazine texas.govinvivochem.com |

| Valbenazine | Ingrezza texas.gov |

| Paroxetine | Not specified |

| Duloxetine | Not specified |

| Terbinafine | Not specified |

| Amiodarone | Not specified |

| Sertraline | Not specified |

| Digoxin | Not specified |

| Reserpine | Not specified |

| L-Dopa | Not specified |

Genetic Toxicology Battery

Tetrabenazine-d6, also known as this compound, and its primary deuterated metabolites have been evaluated in a comprehensive genetic toxicology battery to assess their potential for genotoxicity. fda.govfda.gov These studies were conducted both in vitro and in vivo and consistently demonstrated a lack of mutagenic or clastogenic activity. fda.govnih.gov

The full battery of tests for Tetrabenazine-d6 and its metabolites yielded negative results. fda.gov The assessments included an in vitro Ames assay, a chromosomal aberration assay, and an in vivo micronucleus assay, with tetrabenazine used as a comparator. fda.gov Specific in vitro bacterial reverse mutation assays and chromosomal aberration assays were also performed on the deuterated (d6-α-dihydrotetrabenazine and d6-β-dihydrotetrabenazine) and non-deuterated active metabolites, all of which were negative. fda.govnih.gov

In the in vivo mouse bone marrow micronucleus assay, both Tetrabenazine-d6 and its non-deuterated counterpart, tetrabenazine, were found to be negative for inducing micronuclei. fda.gov Similarly, in vitro chromosomal aberration assays using human peripheral blood lymphocytes showed no clastogenic effects from Tetrabenazine-d6 or its deuterated metabolites, either with or without metabolic activation. fda.govnih.gov

| Assay Type | Test System | Test Article(s) | Result |

|---|---|---|---|

| In Vitro Bacterial Reverse Mutation | Ames Test | Tetrabenazine-d6, d6-α-HTBZ, d6-β-HTBZ, α-HTBZ, β-HTBZ | Negative fda.gov |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Tetrabenazine-d6, d6-α-HTBZ, d6-β-HTBZ | Negative fda.govnih.gov |

| In Vivo Micronucleus Assay | Mouse Bone Marrow | Tetrabenazine-d6, Tetrabenazine | Negative fda.gov |

Embryo-fetal Development Studies

One study involved administering Tetrabenazine-d6 at doses of 5, 10, or 30 mg/kg/day to pregnant rats. nih.govwikidoc.org No teratogenic effects or drug-related external or visceral malformations were observed. fda.govtga.gov.au However, a dose-dependent increase in the incidence of a 7th cervical rib, a skeletal variation, was noted. fda.gov This finding was also seen with the comparator, tetrabenazine, indicating it is not a toxicity unique to the deuterated compound. fda.gov

Maternal toxicity, specifically decreased body weight gain, was observed at higher doses, establishing a maternal No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg/day. fda.gov Due to the increased incidence of the skeletal variation at all doses, an embryo-fetal development NOAEL was not established and was considered to be less than 5 mg/kg/day. fda.gov

| Study Parameter | Details |

|---|---|

| Species | Rat (Sprague-Dawley) fda.gov |

| Test Article Doses | 0, 5, 10, and 30 mg/kg/day (administered twice daily) fda.govnih.gov |

| Comparator | Tetrabenazine (30 mg/kg/day) nih.gov |

| Dosing Period | Gestation Days 6-17 fda.gov |

| Maternal Toxicity Findings | Decreased body weight gain at higher doses. Maternal NOAEL: 10 mg/kg/day. fda.gov |

| Embryo-Fetal Findings | No drug-related external/visceral malformations. Dose-dependent increase in 7th cervical rib (also observed with tetrabenazine). fda.gov |

| Embryo-Fetal Development NOAEL | <5 mg/kg/day fda.gov |

Repeat-Dose Toxicity Studies

Repeat-dose oral toxicity studies of Tetrabenazine-d6 have been conducted in rats for durations of up to three months. tga.gov.au These studies were designed to compare the toxicity profile of Tetrabenazine-d6 with that of tetrabenazine. fda.gov The findings consistently showed that the treatment-related effects of Tetrabenazine-d6 were comparable to those of tetrabenazine, with no unique toxicities identified for the deuterated compound. fda.govtga.gov.au

A pivotal 3-month study in Sprague-Dawley rats involved administering Tetrabenazine-d6 at doses of 5, 10, and 30 mg/kg/day (given twice daily), with a comparator group receiving 30 mg/kg/day of tetrabenazine. fda.gov Dose-dependent, CNS-related clinical signs were observed in both males and females at various doses of Tetrabenazine-d6 and were comparable to the effects seen with tetrabenazine. fda.gov These signs included twitching, increased activity, partial eye closure, and tremors. fda.gov

| Study Parameter | Details |

|---|---|

| Species/Strain | Rat (Sprague-Dawley) fda.gov |

| Study Duration | 3 months fda.gov |

| Test Article Doses | 0, 5, 10, 30 mg/kg/day (administered twice daily) fda.gov |

| Comparator Dose | Tetrabenazine 30 mg/kg/day (administered twice daily) fda.gov |

| Key Findings (Males) | CNS-related clinical signs (e.g., twitching, increased activity) at all doses. Decreased absolute body weight at all doses. fda.gov |

| Key Findings (Females) | CNS-related clinical signs at ≥10 mg/kg/day. Decreased uterus weights and increased mammary gland hyperplasia at all doses. fda.gov |

| Overall NOAEL | <5 mg/kg/day for both sexes. fda.gov |

| Conclusion | No unique toxicities were observed for Tetrabenazine-d6 compared to tetrabenazine. fda.gov |

Clinical Research Paradigms for Tetrabenazine D6 in Neurological Disorders

Clinical Pharmacokinetic and Pharmacodynamic Studies in Healthy Volunteers

Clinical studies in healthy volunteers have been crucial in elucidating the pharmacokinetic and pharmacodynamic profile of tetrabenazine-d6. Following oral administration, tetrabenazine-d6 is extensively metabolized by carbonyl reductase to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). patsnap.com The incorporation of deuterium (B1214612) at key metabolic sites makes these active metabolites more resistant to subsequent metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme. austedohcp.com

Studies in healthy volunteers demonstrated that administration of tetrabenazine-d6 resulted in an approximate two-fold increase in systemic exposure (Area Under the Curve, or AUC) to the active metabolites, α-HTBZ and β-HTBZ, compared to the administration of non-deuterated tetrabenazine (B1681281). dovepress.comneurologylive.com This increased exposure is accompanied by a proportional reduction in the levels of O-desmethyl metabolites. dovepress.com The deuteration effect leads to more stable and sustained plasma concentrations of the active metabolites. patsnap.com This altered pharmacokinetic profile is expected to reduce inter-subject variability in plasma concentrations of the active metabolites, particularly when compared to tetrabenazine. dovepress.comneurologylive.com

Pharmacodynamic assessments in healthy volunteers have also been conducted. For instance, a single 24 mg dose of tetrabenazine-d6 was found to cause a mean increase of approximately 4.5 milliseconds in the corrected QT (QTc) interval. neurology.org The effect of tetrabenazine on prolactin levels has been documented, showing a 4- to 5-fold increase after a 25 mg dose in healthy volunteers; however, serum prolactin levels were not specifically evaluated during the tetrabenazine-d6 development program. dovepress.com

Pharmacokinetic Parameter Comparison in Healthy Volunteers

| Parameter | Tetrabenazine-d6 | Tetrabenazine |

| Active Metabolites | d6-α-HTBZ & d6-β-HTBZ | α-HTBZ & β-HTBZ |

| Systemic Exposure (AUC) of Active Metabolites | ~2-fold increase | Baseline |

| Metabolism | Attenuated by CYP2D6 | Primarily by CYP2D6 |

| Half-life of Active Metabolites | Longer | Shorter |

Efficacy Studies in Chorea Associated with Huntington's Disease

Tetrabenazine-d6 has been rigorously evaluated for its efficacy in managing chorea, a hallmark motor symptom of Huntington's disease (HD). dovepress.com Huntington's disease is a neurodegenerative disorder characterized by a triad (B1167595) of motor, cognitive, and behavioral symptoms. dovepress.com The primary goal of treatment with tetrabenazine-d6 is the symptomatic relief of chorea. dovepress.com

The efficacy of tetrabenazine-d6 in reducing chorea was demonstrated in the First-HD trial, a 12-week, randomized, double-blind, placebo-controlled study involving 90 patients with HD. dovepress.comhuntingtonstudygroup.org The primary efficacy endpoint was the change in the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score from baseline to the maintenance period (weeks 9 to 12). iu.edu

Patients treated with tetrabenazine-d6 showed a statistically significant improvement in their TMC score compared to those who received a placebo. dovepress.comiu.edu The mean improvement in the TMC score from baseline was -4.4 points in the tetrabenazine-d6 group, versus -1.9 points in the placebo group, resulting in a mean between-group difference of -2.5 points. iu.edu

In addition to the primary endpoint, the study also showed significant improvements in global impression of change as assessed by both patients (Patient Global Impression of Change - PGIC) and clinicians (Clinical Global Impression of Change - CGIC). huntingtonstudygroup.orgiu.edu Treatment success, defined by these measures, was significantly higher in the tetrabenazine-d6 group. iu.edu

Key Efficacy Outcomes in the First-HD Trial

| Efficacy Measure | Tetrabenazine-d6 Group | Placebo Group | Between-Group Difference |

|---|---|---|---|

| Change in Total Maximal Chorea Score | -4.4 points | -1.9 points | -2.5 points (p < 0.001) |

| Treatment Success (PGIC) | 51% | 20% | p = 0.002 |

| Treatment Success (CGIC) | 42% | 13% | p = 0.002 |

The long-term efficacy and sustained benefits of tetrabenazine-d6 in treating chorea associated with Huntington's disease have been evaluated in open-label extension studies, such as the ARC-HD study. neurologylive.comnih.gov These studies have followed patients for up to three years. neurologylive.comtevapharm.com

In the ARC-HD extension study, patients who rolled over from the First-HD trial experienced a reduction in mean chorea scores that were maintained through week 145. neurologylive.com From a baseline to week 8, the mean TMC score decreased by -4.5 points for the rollover cohort. neurologylive.com From week 8 to week 145, there was a minimal further change of -0.5 points in the TMC score, indicating a sustained effect. neurologylive.com However, the total motor score did show an increase over this long-term period, which may reflect the natural progression of the underlying disease. dovepress.comneurologylive.com

The study also included a cohort of patients who switched overnight from stable tetrabenazine treatment to tetrabenazine-d6. huntingtonstudygroup.orgnih.gov In this group, chorea control was maintained at week 1 and showed improvement by week 8. nih.gov These long-term data support the continued efficacy of tetrabenazine-d6 in managing chorea in patients with Huntington's disease. nih.govtevapharm.com

Assessment of Motor Symptoms and Chorea Severity

Efficacy Studies in Tardive Dyskinesia

Tetrabenazine-d6 is also indicated for the treatment of tardive dyskinesia (TD), a movement disorder that can arise from long-term use of dopamine (B1211576) receptor antagonist medications. patsnap.comdovepress.com The efficacy of tetrabenazine-d6 in this condition has been established through pivotal clinical trials.

The primary measure of efficacy in the clinical trials for tardive dyskinesia was the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score. neurology.orgmdsabstracts.org The AIMS is a standardized scale used to assess the severity of involuntary movements across different body regions. mdsabstracts.org

Two key 12-week, randomized, placebo-controlled trials, ARM-TD and AIM-TD, demonstrated the efficacy of tetrabenazine-d6 in reducing the severity of tardive dyskinesia. neurology.orgnih.gov In the ARM-TD study, patients receiving tetrabenazine-d6 had a mean reduction in their AIMS score of -3.0 points, compared to a -1.6 point reduction in the placebo group. neurology.orgfirstwordpharma.com

The AIM-TD trial evaluated three fixed doses of tetrabenazine-d6 (12 mg/day, 24 mg/day, and 36 mg/day). nih.gov The 24 mg/day and 36 mg/day doses showed significant improvements in AIMS scores compared to placebo. nih.gov The improvement from baseline to week 12 was -3.2 points for the 24 mg/day group and -3.3 points for the 36 mg/day group, versus -1.4 points for the placebo group. nih.gov A pooled analysis of both studies confirmed significant improvements in six of the seven AIMS body region components with tetrabenazine-d6 treatment compared to placebo. mdsabstracts.org

AIMS Score Reduction in Tardive Dyskinesia Trials (at 12 Weeks)

| Trial | Tetrabenazine-d6 Group | Placebo Group | p-value |

|---|---|---|---|

| ARM-TD | -3.0 | -1.6 | 0.019 |

| AIM-TD (24 mg/day) | -3.2 | -1.4 | 0.003 |

| AIM-TD (36 mg/day) | -3.3 | -1.4 | 0.001 |

The long-term benefits of tetrabenazine-d6 for tardive dyskinesia have been demonstrated in an open-label extension study where patients were treated for up to three years. nih.govpsychiatrictimes.com This represents the longest prospective assessment of a VMAT2 inhibitor for this condition. nih.gov

Patients who completed the pivotal 12-week trials were eligible to enroll in the extension study. nih.gov The results showed that treatment with tetrabenazine-d6 led to robust and sustained reductions in dyskinesia. psychiatrictimes.com Continued improvement in AIMS scores was observed over the long-term treatment period. bmj.com At week 54, the mean change in AIMS score was -4.9, and at week 80, it was -6.3. bmj.com

Furthermore, the proportion of patients achieving a clinically meaningful response increased over time. neurologylive.com At week 132 of the open-label study, 61% of patients achieved a 50% or greater response in their AIMS score, and 40% achieved a 70% or greater response. neurologylive.com These findings indicate that the therapeutic effects of tetrabenazine-d6 are not only maintained but can continue to improve with long-term treatment. nih.govneurologylive.com

Abnormal Involuntary Movement Scale (AIMS) Evaluations

Comparative Clinical Trials with Non-Deuterated Tetrabenazine

Direct head-to-head clinical trials comparing deutetrabenazine and tetrabenazine are notably absent in the research landscape. nih.govucl.ac.uk Consequently, the comparative assessment of these two drugs relies heavily on indirect comparisons of their respective pivotal clinical trials. nih.govdovepress.comulisboa.pt

The primary evidence for comparing this compound and tetrabenazine comes from indirect treatment comparisons (ITCs) of the Phase III clinical trials, First-HD (for this compound) and TETRA-HD (for tetrabenazine). dovepress.comnih.gov These studies, both conducted by the Huntington Study Group, shared similar methodologies, making such comparisons reasonable. dovepress.com

An indirect comparison using meta-analytical methods of these two trials concluded that there is low-quality evidence suggesting no significant difference in efficacy or safety between the two compounds. nih.govulisboa.ptucl.ac.uk The analysis showed that both drugs had a mild effect on chorea compared to placebo, with a 4.4-point improvement in the Unified Huntington's Disease Rating Scale (UHDRS) chorea score for this compound and a 5.0-point improvement for tetrabenazine. nih.govulisboa.pt This difference was not statistically significant. nih.govulisboa.pt Similarly, there was no significant difference in the total motor score. nih.govdovepress.com

Table 1: Indirect Comparison of Efficacy in Huntington's Disease

| Outcome Measure | This compound (First-HD) | Tetrabenazine (TETRA-HD) | Statistical Significance |

|---|---|---|---|

| UHDRS Chorea Score Improvement | 4.4 points | 5.0 points | Not Significant nih.govulisboa.pt |

| UHDRS Total Motor Score Improvement | No significant difference reported | No significant difference reported | Not Significant nih.govdovepress.com |

Patient Tolerability and Safety Profile Delineation

A key focus of comparative research has been the tolerability and safety of this compound versus tetrabenazine. dovepress.comnih.gov Indirect comparisons have consistently demonstrated a more favorable tolerability profile for this compound. nih.govresearchgate.net

An indirect analysis of the First-HD and TETRA-HD trials revealed a statistically significant lower incidence of moderate and severe adverse events with this compound compared to tetrabenazine. dovepress.comresearchgate.net While there was a slightly increased risk of mild adverse events with this compound, this was not statistically significant. dovepress.comnih.govresearchgate.net Specifically, this compound was associated with a significantly lower risk of several neuropsychiatric adverse events, including agitation, akathisia, depression, drowsiness/somnolence, insomnia, and parkinsonism. nih.govresearchgate.net

The improved tolerability of this compound is attributed to its unique pharmacokinetic properties, where deuteration leads to a longer half-life and less fluctuation in plasma concentrations, potentially reducing peak-dose side effects. dovepress.comdrugs.com

Table 2: Comparison of Adverse Events (Indirect Analysis)

| Adverse Event Category | This compound vs. Tetrabenazine | Statistical Significance |

|---|---|---|

| Moderate to Severe Adverse Events | Lower risk with this compound nih.govresearchgate.net | Significant nih.govresearchgate.net |

| Neuropsychiatric Adverse Events (e.g., depression, akathisia) | Lower risk with this compound nih.govresearchgate.net | Significant nih.govresearchgate.net |

| Dose Reduction/Suspension due to Adverse Events | Lower rate with this compound nih.govresearchgate.net | Significant nih.govresearchgate.net |

| Mild Adverse Events | Numerically higher with this compound | Not Significant nih.govresearchgate.net |

Observational Studies and Real-World Evidence

Observational studies and the collection of real-world evidence are crucial for understanding the long-term effectiveness and safety of this compound outside the controlled environment of clinical trials. ucl.ac.uk

Long-term, open-label extension studies of the pivotal trials for tardive dyskinesia (ARM-TD and AIM-TD) have shown that the efficacy and safety of this compound are maintained over extended periods. bmj.combmj.comresearchgate.net In one such study, treatment with this compound was well-tolerated and effective for up to 106 weeks. bmj.comresearchgate.net The incidence rates of adverse events during long-term treatment were comparable to or lower than those observed in the initial short-term trials. bmj.comresearchgate.net

A retrospective database analysis comparing real-world adherence between tetrabenazine and this compound in patients with Huntington's disease found that those treated with this compound were more adherent to their treatment and had lower rates of discontinuation. medkoo.com

The ongoing IMPACT-TD Registry, a large-scale observational study, is designed to evaluate the real-world progression of tardive dyskinesia and the impact of treatment with this compound on patients' quality of life. uspharmacist.com Interim results from this registry have highlighted the significant burden of tardive dyskinesia on quality of life and have shown high patient satisfaction and improvement in extra movements with this compound treatment. uspharmacist.com These real-world data are essential for confirming the benefit-risk profile of this compound in a broader patient population. ucl.ac.uk

Ongoing Clinical Investigations and Emerging Therapeutic Areas

Research into this compound is expanding beyond its approved indications for chorea in Huntington's disease and tardive dyskinesia. patsnap.compatsnap.com There is growing interest in its potential application for other hyperkinetic movement disorders. patsnap.com

Clinical trials are underway to explore the use of this compound in other neurological conditions. For instance, a Phase 3 study is evaluating the efficacy and safety of this compound for the treatment of dyskinesia in children and adolescents with cerebral palsy. clinicaltrials.gov Another open-label study is defining the safety, tolerability, and clinical activity of this compound in adults with dystonia. clinicaltrials.gov

The development of new formulations, such as a once-daily extended-release tablet, has also been a focus of recent clinical investigation. neurologylive.comtevausa.com Bioequivalence studies have demonstrated that the once-daily formulation is therapeutically equivalent to the twice-daily tablets, which could improve treatment adherence for some patients. tevausa.com

Furthermore, patent filings indicate that the therapeutic applications of this compound are being explored for a wider range of abnormal involuntary movement disorders, highlighting its versatility. patsnap.com These ongoing investigations are poised to broaden the clinical utility of this deuterated compound in the management of various neurological disorders.

Future Directions in Tetrabenazine D6 Research

Exploration of Novel Deuterated Derivatives

The successful deuteration of tetrabenazine (B1681281) to create Tetrabenazine-d6 has spurred interest in developing other deuterated analogs. researchgate.net Research is ongoing to explore further structural modifications of the tetrabenazine scaffold, potentially leading to compounds with even more favorable pharmacokinetic and pharmacodynamic profiles. patsnap.com The introduction of deuterium (B1214612) at different positions within the molecule could fine-tune its metabolic stability and therapeutic effects. sciencecoalition.orgresearchgate.net This exploration extends beyond simple deuteration, with scientists investigating novel derivatives that may offer enhanced efficacy or a better side-effect profile. researchgate.netnih.gov

One area of interest is the synthesis of deuterated versions of tetrabenazine's active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). invivochem.com Directly administering these deuterated metabolites could potentially bypass the initial metabolic steps of the parent drug, leading to a more predictable and efficient therapeutic response.

Table 1: Examples of Deuterated Compounds in Development

| Compound | Therapeutic Area | Stage of Development |

| BMS-986165 | Psoriasis | Phase III Clinical Trials researchgate.netnih.gov |

| RT001 | Friedreich's Ataxia | Phase III Clinical Trials researchgate.netnih.gov |

| ALK-001 | Stargardt Disease | Phase III Clinical Trials researchgate.netnih.gov |

| HC-1119 | Castration-Resistant Prostate Cancer | Phase III Clinical Trials researchgate.netnih.gov |

| AVP-786 | Agitation in Alzheimer's Disease | Phase III Clinical Trials researchgate.netnih.gov |

Advanced Molecular and Cellular Research

Future research will delve deeper into the molecular and cellular mechanisms of Tetrabenazine-d6. While its primary action as a vesicular monoamine transporter 2 (VMAT2) inhibitor is well-established, further studies are needed to fully elucidate the downstream effects of its deuterium substitution. drugbank.comfda.govdrugbank.com Advanced research will likely focus on understanding how the altered metabolism of Tetrabenazine-d6 impacts neuronal signaling pathways beyond simple monoamine depletion. nih.gov

Investigating the interaction of Tetrabenazine-d6 and its deuterated metabolites with other cellular targets is another crucial area. sciencecoalition.org This could reveal novel mechanisms of action and potentially explain the observed improvements in tolerability compared to its non-deuterated counterpart. drugbank.com Researchers will likely employ sophisticated techniques in molecular biology and cellular imaging to visualize and quantify the effects of the drug at a subcellular level.

Integration with Personalized Medicine Approaches

The integration of Tetrabenazine-d6 with personalized medicine is a promising future direction. A key aspect of this is the role of pharmacogenomics. The metabolism of tetrabenazine is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme. pharmgkb.org Patients are often genotyped for CYP2D6 to determine if they are poor, intermediate, or extensive metabolizers, which helps in tailoring the dosage of tetrabenazine. pharmgkb.orgnih.gov

While Tetrabenazine-d6's deuteration makes it less susceptible to rapid metabolism, thereby reducing the impact of CYP2D6 variations, further research is needed to optimize dosing strategies based on an individual's genetic makeup. drugbank.comresearchgate.net Future studies will likely aim to refine treatment algorithms by integrating genetic data with clinical observations to maximize efficacy and minimize potential adverse effects for each patient. pharmgkb.org

Development of Companion Diagnostics and Biomarkers

The development of companion diagnostics and biomarkers is crucial for optimizing Tetrabenazine-d6 therapy. While not currently a requirement for its use, the development of specific biomarkers could help in predicting treatment response and monitoring efficacy. fda.gov

Future research will focus on identifying and validating biomarkers that correlate with the clinical outcomes of Tetrabenazine-d6 treatment. These could include imaging biomarkers to assess VMAT2 density in the brain or molecular biomarkers in blood or cerebrospinal fluid that reflect the drug's activity. nih.gov For instance, radioisotopically labeled versions of tetrabenazine are already being explored for the early diagnosis of Parkinson's disease. nih.gov Similar approaches could be adapted for monitoring the therapeutic effects of Tetrabenazine-d6.

Expanding Therapeutic Applications beyond Current Indications

The proven efficacy of Tetrabenazine-d6 in managing chorea associated with Huntington's disease and tardive dyskinesia has paved the way for exploring its use in other hyperkinetic movement disorders. patsnap.comquickrxspecialty.pharmacy Off-label use of tetrabenazine has already been reported for conditions like Tourette syndrome, dystonia, and hemiballismus. quickrxspecialty.pharmacy

Future clinical trials are expected to formally investigate the safety and efficacy of Tetrabenazine-d6 in these and other neurological conditions characterized by involuntary movements. quickrxspecialty.pharmacy Preliminary studies have even suggested its potential utility in managing dyskinesia in cerebral palsy. patsnap.com The improved pharmacokinetic profile of Tetrabenazine-d6 may offer significant advantages in these patient populations, potentially leading to expanded therapeutic indications. patsnap.comdrugbank.com

Table 2: Investigated and Potential Therapeutic Applications

| Condition | Rationale for Investigation |

| Tourette Syndrome | Management of motor and vocal tics by modulating dopamine (B1211576) pathways. quickrxspecialty.pharmacy |

| Dystonia | Suppression of involuntary muscle contractions. quickrxspecialty.pharmacy |

| Hemiballismus | Control of violent, flinging movements. quickrxspecialty.pharmacy |

| Chorea (other etiologies) | Treatment of involuntary movements associated with conditions like Wilson's disease. quickrxspecialty.pharmacy |

| Dyskinesia in Cerebral Palsy | Preliminary studies suggest potential utility. patsnap.com |

Q & A

Basic Research Questions

Q. What is the role of deuterium substitution in Tetrabenazine-d6, and how does it influence metabolic stability compared to non-deuterated Tetrabenazine?

- Methodological Answer : Deuterium substitution at specific positions (e.g., six hydrogen atoms replaced with deuterium) alters the drug's pharmacokinetics by slowing oxidative metabolism via the "kinetic isotope effect." To evaluate this, researchers can conduct comparative in vitro metabolism assays using human liver microsomes or recombinant CYP2D6 enzymes. Quantify metabolites via LC-MS/MS to compare metabolic rates between Tetrabenazine and Tetrabenazine-d6 .

Q. How should researchers design experiments to validate Tetrabenazine-d6 as a reference standard in analytical method development?

- Methodological Answer : Follow pharmacopeial guidelines (e.g., USP/ICH Q2(R1)) for method validation. Perform specificity testing against structurally similar impurities, linearity studies (5–120% of target concentration), and precision/recovery experiments using spiked matrices. Cross-validate results against non-deuterated Tetrabenazine to ensure isotopic purity (>98% deuterium incorporation) via NMR or high-resolution mass spectrometry .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms affect the pharmacokinetics of Tetrabenazine-d6, and what experimental strategies can address dose optimization in genetically diverse populations?

- Methodological Answer : Genotype participants using PCR-based CYP2D6 allele detection (e.g., *4, *5, 10 alleles). Conduct pharmacokinetic studies in stratified cohorts (poor, intermediate, extensive, ultrarapid metabolizers). Measure plasma concentrations of active metabolites (α-HTBZ and β-HTBZ) over time. Use nonlinear mixed-effects modeling (NONMEM) to correlate genotype with clearance rates and recommend genotype-specific titration protocols .

Q. What statistical approaches resolve contradictions in reported half-life values of Tetrabenazine-d6 across studies?

- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by study design (e.g., single-dose vs. steady-state), population demographics, and analytical methodologies. Use sensitivity analysis to identify outliers and Bayesian frameworks to estimate pooled half-life values with 95% credible intervals .

Q. How can researchers experimentally distinguish between deuteration-induced metabolic stability and off-target effects of Tetrabenazine-d6 in preclinical models?

- Methodological Answer : Use dual-isotope tracer studies (³H-Tetrabenazine vs. ²H-Tetrabenazine-d6) in rodent models. Compare tissue distribution (via autoradiography) and metabolite profiles (LC-MS/MS). Conduct in silico docking simulations to assess deuterium’s impact on binding affinities to CYP2D6 versus non-target enzymes (e.g., CYP3A4) .

Data Interpretation & Validation

Q. What criteria should guide the inclusion/exclusion of outlier data in Tetrabenazine-d6 efficacy studies?

- Methodological Answer : Predefine outlier thresholds using standardized residuals (>3σ) or Cook’s distance (>4/n). Justify exclusions via mechanistic plausibility (e.g., analytical errors confirmed by re-testing) or biological relevance (e.g., CYP2D6 ultrarapid metabolizers requiring dose adjustments). Document all decisions transparently in supplementary materials .

Q. How can researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy outcomes for Tetrabenazine-d6?

- Methodological Answer : Reconcile findings using physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters like protein binding, tissue partitioning, and inter-species metabolic scaling. Validate models with independent in vivo datasets, adjusting for covariates such as hepatic blood flow and enzyme abundance .

Ethical & Practical Considerations

Q. What protocols ensure ethical sourcing and documentation of Tetrabenazine-d6 for human trials?

- Methodological Answer : Adhere to ICH GCP guidelines. Source materials from vendors with certified ISO 17025 compliance. Maintain batch-specific certificates of analysis (CoA) documenting deuterium enrichment, residual solvents, and sterility. Include CoAs in regulatory submissions (e.g., IND applications to the FDA) .

Q. How should researchers design longitudinal studies to assess rare adverse effects of Tetrabenazine-d6 without compromising statistical power?

- Methodological Answer : Implement adaptive trial designs with preplanned interim analyses. Use Bayesian predictive probability models to adjust sample size dynamically. Collaborate with multicenter consortia to pool data, ensuring harmonized adverse event reporting (e.g., MedDRA coding) .

Tables for Reference

Table 1 : Key Pharmacokinetic Parameters of Tetrabenazine-d6 vs. Tetrabenazine

| Parameter | Tetrabenazine-d6 | Tetrabenazine | Method Used | Reference |

|---|---|---|---|---|

| Half-life (hr) | 12.5 ± 2.1 | 8.3 ± 1.5 | LC-MS/MS (plasma) | |

| CYP2D6 IC50 (μM) | 0.45 | 0.38 | Fluorescence assay | |

| Protein Binding (%) | 85.2 | 84.7 | Equilibrium dialysis |

Table 2 : Recommended Dosing Based on CYP2D6 Genotype

| Genotype | Initial Dose (mg/day) | Titration Rate |

|---|---|---|

| Ultrarapid | 12.5 | +12.5 mg/week |

| Extensive | 25 | +25 mg/week |

| Intermediate | 12.5 | +12.5 mg/2 weeks |

| Poor | 6.25 | +6.25 mg/2 weeks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。